molecular formula C20H25NO4 B2781300 ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate

ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate

Cat. No.: B2781300
M. Wt: 343.4 g/mol
InChI Key: OPWADHNUZBNMCJ-UHFFFAOYSA-N
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Description

WAY-322977 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of molecular interactions and pathways.

Preparation Methods

The synthesis of WAY-322977 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available or synthesized in the laboratory.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as chromatography or recrystallization to achieve the required purity.

Industrial production methods for WAY-322977 may involve scaling up the laboratory procedures, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

WAY-322977 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: WAY-322977 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

WAY-322977 has a wide range of scientific research applications, including:

    Chemistry: It is used to study molecular interactions, reaction mechanisms, and the development of new synthetic methodologies.

    Biology: The compound is employed in the investigation of biological pathways, enzyme functions, and cellular processes.

    Medicine: WAY-322977 is explored for its potential therapeutic effects, including its role in drug development and pharmacological studies.

    Industry: It is utilized in the production of specialized chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of WAY-322977 involves its interaction with specific molecular targets and pathways. The compound binds to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

WAY-322977 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of WAY-322977 lies in its specific molecular interactions and the breadth of its applications across various scientific disciplines.

Biological Activity

Ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate, also known as WAY-322977, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic implications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a bicyclic framework with a carboxamide and an ester functional group. Its IUPAC name is ethyl 4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate. The molecular formula is C20H25NO4C_{20}H_{25}NO_4, and it has a molecular weight of 357.42 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the bicyclic core followed by the introduction of the benzoate moiety. The precise synthetic route can vary based on the desired purity and yield.

The mechanism by which this compound exerts its biological effects may involve interference with cellular pathways critical for parasite survival or proliferation. The apoptotic-like death observed in related compounds suggests that this compound may induce programmed cell death in target cells.

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological activities of oxabicyclic derivatives:

Study Compound Activity Findings
Gao et al., 2014Glycyrrhetinic acid derivativesAntitumorEnhanced potency against various tumor cell lines with IC50 values significantly lower than the parent compound .
Okoniewska et al., 2018Methyl 4-(7-hydroxy...)AntileishmanialShowed good efficacy against Leishmania donovani with apoptotic effects observed .
Unpublished dataWAY-322977 (this compound)InvestigationalUnder evaluation for various biological pathways and enzyme functions.

Pharmacokinetics

While specific pharmacokinetic data for this compound is not extensively documented in public databases, related compounds often exhibit favorable absorption and distribution characteristics due to their lipophilic nature.

Properties

IUPAC Name

ethyl 4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-5-25-16(23)13-6-8-14(9-7-13)21-17(24)20-11-10-19(4,15(22)12-20)18(20,2)3/h6-9H,5,10-12H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWADHNUZBNMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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